1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(p-tolyl)urea 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(p-tolyl)urea
Brand Name: Vulcanchem
CAS No.: 1203238-35-0
VCID: VC4171450
InChI: InChI=1S/C18H21N3O3S/c1-13-4-7-15(8-5-13)19-18(22)20-17-12-16(9-6-14(17)2)21-10-3-11-25(21,23)24/h4-9,12H,3,10-11H2,1-2H3,(H2,19,20,22)
SMILES: CC1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)C
Molecular Formula: C18H21N3O3S
Molecular Weight: 359.44

1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(p-tolyl)urea

CAS No.: 1203238-35-0

Cat. No.: VC4171450

Molecular Formula: C18H21N3O3S

Molecular Weight: 359.44

* For research use only. Not for human or veterinary use.

1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(p-tolyl)urea - 1203238-35-0

Specification

CAS No. 1203238-35-0
Molecular Formula C18H21N3O3S
Molecular Weight 359.44
IUPAC Name 1-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-3-(4-methylphenyl)urea
Standard InChI InChI=1S/C18H21N3O3S/c1-13-4-7-15(8-5-13)19-18(22)20-17-12-16(9-6-14(17)2)21-10-3-11-25(21,23)24/h4-9,12H,3,10-11H2,1-2H3,(H2,19,20,22)
Standard InChI Key MRAWASSSUOZFOB-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)C

Introduction

Synthesis

The synthesis of similar compounds typically involves multiple steps, including the formation of the isothiazolidin ring and the attachment of the urea group. For example, the formation of the dioxidoisothiazolidinyl group might involve the reaction of a precursor with sulfur dioxide and an oxidizing agent, while the urea group could be introduced through a condensation reaction involving an amine and an isocyanate or carbamate.

Related Compounds

Compounds with similar structures, such as those containing isothiazolidin rings or urea groups, have shown potential in medicinal chemistry. For instance, N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,4-dimethylbenzenesulfonamide has been studied for its anticancer properties by inhibiting cyclin-dependent kinase 2 (CDK2). Similarly, diaryl ureas have demonstrated significant antiproliferative effects against various cancer cell lines .

Potential Mechanism of Action

Given its structural components, 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(p-tolyl)urea might interact with specific molecular targets, such as enzymes involved in cell cycle regulation or signaling pathways. This interaction could lead to therapeutic effects, including anticancer activity.

Data Tables

Given the lack of specific data on 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(p-tolyl)urea, the following table provides general information on related compounds:

CompoundMolecular FormulaMolecular WeightPotential Biological Activity
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,4-dimethylbenzenesulfonamideNot specifiedApproximately 334.38 g/molAnticancer, enzyme inhibition
1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivativesVariesNot specifiedAntiproliferative against cancer cell lines
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,5-dimethoxybenzamideNot specifiedApproximately 335.4 g/molPotential therapeutic applications

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